molecular formula C10H10N2O B12918621 3-(Dimethylamino)-1H-isoindol-1-one CAS No. 89130-76-7

3-(Dimethylamino)-1H-isoindol-1-one

Cat. No.: B12918621
CAS No.: 89130-76-7
M. Wt: 174.20 g/mol
InChI Key: DHJDMJRVBSURHK-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1H-isoindol-1-one is an organic compound that features a dimethylamino group attached to an isoindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1H-isoindol-1-one typically involves the reaction of dimethylamine with isoindolone derivatives. One common method includes the reaction of isoindolone with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of dimethylformamide dimethyl acetal as a reagent to introduce the dimethylamino group .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Biological Activity

3-(Dimethylamino)-1H-isoindol-1-one is a compound belonging to the isoindole family, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including antimicrobial, antioxidant, and anticancer activities. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its isoindole structure, which is critical for its biological interactions. The compound's molecular formula is C10H12N2O, and it possesses a dimethylamino group that enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
Melting Point205-207 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study evaluated various isoindole derivatives, including this compound, against Gram-positive and Gram-negative bacterial strains. The results indicated that certain derivatives showed inhibition zones comparable to standard antibiotics like gentamicin, suggesting their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant activity of this compound has been assessed through various assays measuring free radical scavenging capabilities. One study reported an IC50 value of 1.174 μmol/mL for a related isoindole derivative, indicating strong antioxidant properties. The presence of the dimethylamino group is believed to enhance this activity by stabilizing free radicals .

Anticancer Activity

The compound has shown promising results in cancer treatment applications. In vitro studies revealed that it induces apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antileishmanial Activity

A specific derivative of isoindole was tested for its efficacy against Leishmania tropica. The study found that the compound exhibited an IC50 value of 0.0478 μmol/mL, demonstrating superior effectiveness compared to traditional treatments like Glucantime. This highlights the potential for developing new antileishmanial drugs based on isoindole structures .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the isoindole structure significantly affect biological activity. For instance, halogenation was shown to enhance antimicrobial properties, while lipophilicity was linked to improved antileishmanial and anticancer activities. These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Pharmacokinetics and Toxicity

Pharmacokinetics: Predictions based on bioinformatics tools suggest that compounds similar to this compound have favorable pharmacokinetic profiles, including good intestinal absorption and central nervous system permeability.

Toxicity: Initial assessments indicate low toxicity levels; however, further studies are necessary to evaluate long-term safety and side effects in clinical settings .

Properties

CAS No.

89130-76-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(dimethylamino)isoindol-1-one

InChI

InChI=1S/C10H10N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6H,1-2H3

InChI Key

DHJDMJRVBSURHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C2=CC=CC=C21

Origin of Product

United States

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